![molecular formula C11H10N4O2S2 B2599383 N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 893341-90-7](/img/structure/B2599383.png)
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
“N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a compound that has been studied for its potential use in the treatment of diseases mediated by autotaxin (ATX), including cancer, lymphocyte homing, chronic inflammation, neuropathic pain, fibrotic diseases, thrombosis, and cholestatic pruritus . ATX is a secreted enzyme that plays a role in driving pathological conditions, including fibrosis, arthritic inflammation, neurodegeneration, neuropathic pain, and cancer .
Scientific Research Applications
- Nonlinear Optical Properties : AOEMHA demonstrates promising third-order nonlinear optical behavior (χ(3)) when compared to other organic crystals. Its χ(3) value at a specific electric field frequency indicates its potential as a nonlinear optical (NLO) material .
- Topological Analysis : Quantum theory of atoms in molecules (QTAIM) and computational tools (Crystal Explorer and Multiwfn) have been employed to visualize and analyze intermolecular interactions .
- Bond Dissociation Energy : Calculations indicate the compound’s stability and potential degradation pathways via autoxidation mechanisms .
- AKR1C3 Inhibitors : AOEMHA was subjected to molecular docking studies with AKR1C3 inhibitors. Understanding its binding interactions can inform drug design and development .
- AOEMHA serves as a solvent with diverse industrial uses. It finds application in the manufacture of optical fibers, paints, and other products. Its stereoselectivity in reaction solutions and recyclability enhance its utility .
Nonlinear Optical Materials
Crystal Engineering and Intermolecular Interactions
Reactivity Parameters and Degradation Properties
Molecular Docking Studies
Industrial Applications
Mechanism of Action
The compound is believed to inhibit the activity of ATX, reducing LPA levels in pathological settings . This reduction of LPA may provide therapeutic benefits in diseases with unmet medical need, including cancer, lymphocyte homing, chronic inflammation, neuropathic pain, fibrotic diseases such as Idiopathic Pulmonary Fibrosis (IPF), thrombosis, and cholestatic pruritus which are caused, mediated and/or propagated by increased LPA levels and/or activation of ATX .
Future Directions
The compound’s potential use in treating diseases mediated by ATX suggests that future research could focus on further understanding its mechanism of action and potential therapeutic applications . This could include preclinical and clinical studies to evaluate its safety and efficacy in treating conditions such as cancer, chronic inflammation, neuropathic pain, and fibrotic diseases .
properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S2/c12-8(16)6-18-11-15-14-10(19-11)13-9(17)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,16)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUPUPHPSOGPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
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